Phenyl isopropyl sulfone

Description

Structure

3D Structure

Properties

IUPAC Name |

propan-2-ylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-8(2)12(10,11)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTSQCOXRMHSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195181 | |

| Record name | Benzene, ((1-methylethyl)sulfonyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4238-09-9 | |

| Record name | [(1-Methylethyl)sulfonyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4238-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfone, isopropyl phenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004238099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ((1-methylethyl)sulfonyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Data of Phenyl Isopropyl Sulfone: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Phenyl isopropyl sulfone, a compound of interest in organic synthesis and drug development.[1] As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the experimental causality and data interpretation, empowering researchers in their analytical endeavors.

Introduction to this compound and its Spectroscopic Characterization

This compound belongs to the sulfone class of organic compounds, characterized by a sulfonyl functional group attached to two carbon atoms. The structural elucidation and purity assessment of such molecules are paramount in research and development. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical triad to achieve this. This guide will delve into the theoretical underpinnings and practical aspects of acquiring and interpreting these spectra for this compound.

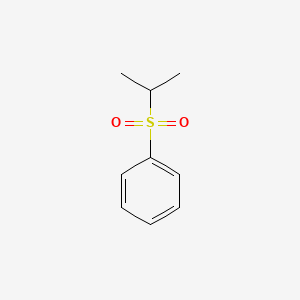

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Experimental Protocol for NMR Analysis

Sample Preparation:

-

Weigh approximately 40-50 mg of the solid this compound sample into a clean vial.[2]

-

Add approximately 1.5 mL of deuterated chloroform (CDCl₃) to the vial.[2]

-

Ensure the sample is fully dissolved to form a homogeneous solution.[2]

-

Transfer the solution into a clean NMR tube using a Pasteur pipette to a height of about one-third to one-half of the tube.[2]

-

Cap the NMR tube and place it in the sample rack for analysis.[2]

Instrument Parameters (¹H and ¹³C NMR):

-

Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good resolution.[3]

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.[4]

-

Temperature: Room temperature (approximately 24 ± 1 °C).[3]

The following diagram outlines the general workflow for NMR analysis.

Caption: Workflow for NMR sample preparation and analysis.

Predicted ¹H NMR Spectral Data

Based on the analysis of structurally similar compounds like methyl phenyl sulfone and general principles of NMR spectroscopy, the following ¹H NMR spectrum is predicted for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J (Hz) |

| ~7.9-8.0 | Multiplet | 2H | Aromatic (ortho-protons) | - |

| ~7.5-7.7 | Multiplet | 3H | Aromatic (meta- and para-protons) | - |

| ~3.2-3.4 | Septet | 1H | CH (isopropyl) | ~7.0 |

| ~1.3 | Doublet | 6H | CH₃ (isopropyl) | ~7.0 |

Interpretation of Predicted ¹H NMR Spectrum:

-

The aromatic protons are expected to appear in the downfield region (7.5-8.0 ppm) due to the deshielding effect of the benzene ring and the electron-withdrawing sulfonyl group. The ortho-protons are anticipated to be the most deshielded.

-

The methine proton (CH) of the isopropyl group is expected to be a septet due to coupling with the six equivalent methyl protons.

-

The six methyl protons (CH₃) of the isopropyl group are expected to be a doublet due to coupling with the single methine proton.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for this compound, with reference to data for methyl phenyl sulfone, is presented below.[5]

| Chemical Shift (δ, ppm) | Assignment |

| ~138-140 | Aromatic (C-SO₂) |

| ~133-135 | Aromatic (para-C) |

| ~129-130 | Aromatic (meta-C) |

| ~127-128 | Aromatic (ortho-C) |

| ~55-60 | CH (isopropyl) |

| ~15-17 | CH₃ (isopropyl) |

Interpretation of Predicted ¹³C NMR Spectrum:

-

The carbon atom directly attached to the sulfonyl group is expected to be the most downfield of the aromatic signals.

-

The other aromatic carbons will appear in the typical aromatic region (120-140 ppm).

-

The methine carbon of the isopropyl group will be more downfield than the methyl carbons due to its proximity to the electron-withdrawing sulfonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The sulfonyl group in this compound has characteristic absorption bands.

Experimental Protocol for IR Analysis

Sample Preparation (Nujol Mull):

-

Grind a small amount of the solid this compound sample to a fine powder using an agate mortar and pestle.[6][7]

-

Add a few drops of Nujol (mineral oil) to the powdered sample.[6][7]

-

Mix the sample and Nujol thoroughly to create a uniform paste or mull.[6][7]

-

Transfer a small amount of the mull onto a potassium bromide (KBr) plate.[8]

-

Place a second KBr plate on top and gently press to form a thin, even film.[8]

-

Mount the plates in the sample holder of the IR spectrometer for analysis.

Caption: Workflow for IR sample preparation (Nujol Mull).

Predicted IR Spectral Data

The following table summarizes the predicted characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2960 | Medium | Aliphatic C-H stretch (asymmetric) |

| ~2870-2850 | Medium | Aliphatic C-H stretch (symmetric) |

| ~1475 | Medium | Aromatic C=C stretch |

| ~1325-1300 | Strong | Asymmetric SO₂ stretch |

| ~1160-1120 | Strong | Symmetric SO₂ stretch |

| ~750-700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Interpretation of Predicted IR Spectrum:

-

The strong absorption bands in the regions of 1325-1300 cm⁻¹ and 1160-1120 cm⁻¹ are highly characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, respectively.[9]

-

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of both the phenyl and isopropyl groups.

-

The C-H out-of-plane bending vibrations in the fingerprint region can provide further confirmation of the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol for MS Analysis

Sample Introduction and Ionization:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., acetonitrile).[10]

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Utilize Electron Ionization (EI) at 70 eV as the ionization method to induce fragmentation.[11]

Mass Analyzer Parameters:

-

Mass Range: Scan a mass-to-charge (m/z) range that encompasses the expected molecular weight of this compound (184.26 g/mol ), for instance, m/z 40-300.[11]

-

Scan Mode: Full scan mode to detect all fragment ions.[11]

Predicted Mass Spectrum and Fragmentation Pattern

The predicted mass spectrum of this compound would show a molecular ion peak and several characteristic fragment ions.

| m/z | Predicted Fragment Ion |

| 184 | [M]⁺ (Molecular Ion) |

| 141 | [M - C₃H₇]⁺ |

| 77 | [C₆H₅]⁺ |

| 43 | [C₃H₇]⁺ |

Interpretation of Predicted Mass Spectrum:

-

The molecular ion peak at m/z 184 would confirm the molecular weight of this compound.

-

A significant fragment at m/z 141 would result from the loss of the isopropyl radical ([C₃H₇]•). This is a common fragmentation pathway for sulfones.

-

The presence of a peak at m/z 77 is characteristic of the phenyl cation ([C₆H₅]⁺).

-

A peak at m/z 43 would correspond to the isopropyl cation ([C₃H₇]⁺).

The following diagram illustrates the predicted primary fragmentation pathway.

Sources

- 1. Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. eng.uc.edu [eng.uc.edu]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Role of Phenyl Isopropyl Sulfone in Modern Synthesis

An In-depth Technical Guide to the Chemical Properties and Reactivity of Phenyl Isopropyl Sulfone

This compound, systematically named ((1-methylethyl)sulfonyl)benzene (CAS No. 4238-09-9), is an organosulfur compound that has garnered interest within the scientific community. It serves as a versatile intermediate and building block in organic synthesis, particularly in the development of novel sulfone-based compounds for pharmaceutical and agrochemical applications.[1] The molecule's architecture, featuring a stable sulfonyl group bridging a robust phenyl ring and a sterically significant isopropyl group, imparts a unique combination of stability and reactivity. The sulfonyl moiety is a powerful electron-withdrawing group, which profoundly influences the reactivity of both the adjacent isopropyl group and the aromatic ring.[2] This guide provides an in-depth exploration of the chemical properties, spectroscopic signature, synthesis, and multifaceted reactivity of this compound, offering field-proven insights for researchers in drug development and chemical synthesis.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a molecule's physical and spectral characteristics is foundational to its application in research and development. While some experimental physical properties of this compound are not widely reported in readily accessible literature, its identity is unequivocally confirmed by a combination of spectroscopic methods.

Physical and Chemical Data

The core physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | ((1-Methylethyl)sulfonyl)benzene | [2] |

| Synonyms | Isopropyl phenyl sulfone, (propane-2-sulfonyl)benzene | [2] |

| CAS Number | 4238-09-9 | [2] |

| Molecular Formula | C₉H₁₂O₂S | [1] |

| Molecular Weight | 184.26 g/mol | [1] |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| Solubility | Insoluble in water (predicted). Soluble in common organic solvents like acetone, DMSO (inferred from analogs). | [3][4] |

| XLogP3 | 1.3 | [2] |

Spectroscopic Profile

The structural elucidation of this compound relies on standard spectroscopic techniques. The expected spectral features are detailed below, based on data available in spectral databases and analysis of its functional groups.[2]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides a clear signature for the molecule's two key fragments.

-

Isopropyl Group: A doublet at approximately 1.2-1.3 ppm, integrating to 6 protons (two CH₃ groups), coupled to the methine proton. A septet (or multiplet) appears further downfield, around 3.2-3.4 ppm, corresponding to the single methine proton (-CH-), which is deshielded by the adjacent electron-withdrawing sulfonyl group.

-

Phenyl Group: A complex multiplet pattern between 7.5 and 8.0 ppm, integrating to 5 protons. The ortho-protons (2H) are the most deshielded due to the anisotropic effect and electron-withdrawing nature of the sulfonyl group, typically appearing around 7.9 ppm. The meta- (2H) and para- (1H) protons appear slightly more upfield, around 7.5-7.7 ppm.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Isopropyl Group: The two equivalent methyl carbons (CH₃) would produce a signal around 15-17 ppm. The methine carbon (-CH-) would be significantly downfield due to the direct attachment to the sulfonyl group, expected in the 55-60 ppm range.

-

Phenyl Group: Four distinct signals are expected. The ipso-carbon (C-S) is often broad and appears around 138-140 ppm. The ortho-carbons are expected near 128-129 ppm, the meta-carbons around 129-130 ppm, and the para-carbon at approximately 133-134 ppm.

-

-

Infrared (IR) Spectroscopy: The most prominent features in the IR spectrum are the very strong, characteristic stretching vibrations of the sulfonyl group.

-

S=O Asymmetric Stretch: A strong, sharp band located in the 1300-1330 cm⁻¹ region.

-

S=O Symmetric Stretch: Another strong, sharp band found in the 1140-1160 cm⁻¹ region.

-

Additional bands corresponding to C-H stretches of the aromatic and aliphatic groups (2850-3100 cm⁻¹) and aromatic C=C stretching (1450-1600 cm⁻¹) will also be present.

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum should show a clear molecular ion (M⁺) peak at m/z = 184.

-

A prominent fragment is expected at m/z = 141, corresponding to the loss of the isopropyl group ([M-C₃H₇]⁺ or [C₆H₅SO₂]⁺).

-

Another significant fragment at m/z = 77 corresponds to the phenyl cation ([C₆H₅]⁺). The isopropyl cation ([C₃H₇]⁺) at m/z = 43 would also be an expected fragment.

-

Synthesis of this compound

This compound can be reliably synthesized via two primary pathways: the oxidation of the corresponding sulfide or the alkylation of a sulfinate salt. The choice between these methods often depends on the availability and cost of the starting materials.

Caption: Primary synthetic routes to this compound.

Method A: Oxidation of Isopropyl Phenyl Sulfide

This is the most direct and common method for preparing sulfones. The oxidation of the electron-rich sulfur atom in the sulfide precursor is highly efficient. The key to this protocol's success is controlling the reaction conditions to prevent over-oxidation of other functional groups, though for this specific molecule, the risk is low.

Protocol: Oxidation with Hydrogen Peroxide This protocol is adapted from established procedures for sulfide oxidation.[5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isopropyl phenyl sulfide (1 equivalent) in glacial acetic acid (5-10 mL per gram of sulfide).

-

Addition of Oxidant: While stirring the solution at room temperature, slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (2.2-2.5 equivalents) dropwise. The addition should be controlled to maintain the reaction temperature below 50-60°C. An exothermic reaction is expected.

-

Causality: Using a slight excess of H₂O₂ ensures the complete conversion of any intermediate sulfoxide to the desired sulfone. Acetic acid serves as a solvent and a catalyst for the oxidation.

-

-

Reaction: After the addition is complete, heat the mixture to 70-80°C for 2-4 hours to drive the reaction to completion.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting sulfide spot and the appearance of the more polar sulfone product spot.

-

Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing cold water (10-20 times the volume of acetic acid used). The product will often precipitate as a white solid. If it separates as an oil, induce crystallization by scratching the flask or adding a seed crystal.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove acetic acid and residual peroxide. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure this compound.

-

Self-Validation: The purity of the final product should be confirmed by measuring its melting point (if it becomes available in literature) and recording its NMR spectrum, which should match the expected profile described in Section 1.2.

-

Method B: Alkylation of Sodium Benzenesulfinate

This method builds the molecule by forming the S-C(isopropyl) bond via a nucleophilic substitution (Sₙ2) reaction. The nucleophile is the sulfinate anion, which attacks the electrophilic secondary carbon of an isopropyl halide.

Protocol: S-Alkylation with 2-Bromopropane This protocol is based on standard sulfinate alkylation methodologies.[6]

-

Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add sodium benzenesulfinate (1 equivalent) and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (4-8 mL per gram of sulfinate). Stir the suspension.

-

Addition of Alkylating Agent: Add 2-bromopropane (1.1-1.3 equivalents) to the suspension via syringe.

-

Causality: A polar aprotic solvent is crucial as it solvates the sodium cation, leaving a "naked" and highly nucleophilic sulfinate anion, which promotes the Sₙ2 reaction. A slight excess of the alkylating agent ensures complete consumption of the sulfinate salt.

-

-

Reaction: Heat the reaction mixture to 60-80°C and stir for 12-24 hours. The sulfinate salt will gradually dissolve as it reacts.

-

Monitoring: Monitor the reaction by TLC until the sodium benzenesulfinate is consumed.

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x volume of DMF).

-

Purification: Combine the organic extracts, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

-

Self-Validation: Purity is confirmed via TLC (single spot) and spectroscopic analysis (NMR, IR) as described previously.

-

Chemical Reactivity

The reactivity of this compound is dictated by its three main components: the α-carbon of the isopropyl group, the sulfonyl functional group itself, and the phenyl ring.

Reactivity at the α-Carbon: Carbanion Formation

The sulfonyl group is strongly electron-withdrawing (pKa of the α-proton is ~29 in DMSO), making the single methine proton on the isopropyl group acidic. This allows for deprotonation by strong, non-nucleophilic bases to form a resonance-stabilized α-sulfonyl carbanion.

This carbanion is a potent nucleophile and a cornerstone of sulfone chemistry, enabling the formation of new carbon-carbon bonds.

Experimental Insight: To generate the carbanion, a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is required. The reaction is typically performed at low temperatures (-78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent side reactions. Once formed, the carbanion can be quenched with a wide range of electrophiles, such as alkyl halides, aldehydes, ketones, or epoxides, providing a powerful tool for molecular elaboration.

Reactions of the Sulfonyl Group

The sulfonyl group is generally stable but can participate in synthetically valuable elimination and reduction reactions.

Julia-Kocienski Olefination: While the classical Julia olefination involves β-hydroxysulfones, the phenyl sulfone moiety is a key participant in the modern Julia-Kocienski variant. In this reaction, an α-sulfonyl carbanion reacts with an aldehyde or ketone. The resulting β-alkoxysulfone intermediate can be induced to eliminate, forming an alkene. The phenyl sulfone group is an excellent leaving group in this context.

Caption: Simplified workflow of the Julia-Kocienski olefination.

Reductive Desulfonylation: The sulfonyl group can be removed entirely and replaced with a hydrogen atom. This is useful when the sulfone is used to activate a position for alkylation, and is no longer needed in the final target molecule. Common reagents for this transformation include reducing agents like samarium(II) iodide (SmI₂) or sodium amalgam (Na/Hg).

Reactions of the Phenyl Ring

The -(SO₂)-isopropyl group is a powerful deactivating, meta-directing substituent for electrophilic aromatic substitution (EAS).

-

Causality: The sulfur atom in the sulfone group is in a high oxidation state (+6) and is highly electronegative due to the attached oxygen atoms. This polarity strongly withdraws electron density from the phenyl ring through both inductive and resonance effects, making the ring significantly less nucleophilic and thus less reactive towards electrophiles than benzene. The resonance structures show a buildup of positive charge at the ortho and para positions, which directs incoming electrophiles to the meta position.

Therefore, reactions such as nitration (with HNO₃/H₂SO₄) or Friedel-Crafts reactions will proceed much slower than with benzene and will yield predominantly the meta-substituted product.

Thermal and Chemical Stability

Aryl sulfones are renowned for their exceptional thermal and chemical stability.[4] This robustness is a direct consequence of the strong carbon-sulfur and sulfur-oxygen bonds.

-

Thermal Stability: this compound exhibits high thermal stability and is resistant to degradation at elevated temperatures. This property is leveraged in polymers incorporating aryl sulfone units, which are known for their high-temperature performance.

-

Chemical Stability: The sulfone functional group is resistant to a wide range of chemical reagents. It is stable to many oxidizing and reducing conditions that would transform other functional groups.[1] It is also stable across a broad pH range, resisting hydrolysis under both acidic and basic conditions. However, it is susceptible to cleavage by very strong reducing agents as mentioned above.

Safety Precautions

According to the Safety Data Sheet for ((propane-2-sulfonyl)benzene), the compound presents moderate acute toxicity.[7]

-

GHS Hazard Classification:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

-

Handling:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling Practices: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

-

First Aid Measures:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

-

If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

-

Chemsrc. 1-isopropyl-1-cyclohexanol | CAS#:3552-01-0. [Link]

-

Wikipedia. Phenol. [Link]

-

NMPPDB. Benzene, (1-methylethyl)-. [Link]

-

PubChem. ((1-Methylethyl)sulfonyl)benzene | C9H12O2S | CID 199476. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubChem. Phenyl vinyl sulfone | C8H8O2S | CID 79664. [Link]

-

NIST. Benzene, (1-methylethyl)-. [Link]

-

Radboud Repository. A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. [Link]

-

Cheméo. Chemical Properties of Sulfide, isopropyl phenyl (CAS 3019-20-3). [Link]

-

Royal Society of Chemistry. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. [Link]

-

ACS Publications. Regio- and Stereoselective Synthesis of 1-/3-Sulfone Sugars Controlled by the Amount of SnCl4. [Link]

- Google Patents. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.

-

USP Technologies. Sulfide oxidation using hydrogen peroxide. [Link]

-

West Liberty University. Material Safety Data Sheet Phenyl sulfone. [Link]

-

OECD SIDS. (1-METHYLETHENYL)BENZENE CAS N°: 98-83-9. [Link]

-

RSC Publishing. Photosensitized oxidation of phenyl and tert-butyl sulfides. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Phenyl vinyl sulfone, 99%. [Link]

-

Chemsrc. Benzene,[(1-methylethyl)sulfinyl]- | CAS#:4170-69-8. [Link]

-

Organic Syntheses. Benzenesulfonyl chloride. [Link]

-

Organic Chemistry Portal. Sulfoxide synthesis by oxidation. [Link]

-

SpectraBase. Ethyl phenyl sulfone. [Link]

-

Reddit. Failure in the alkylation of a sodium sulfinate. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. ((1-Methylethyl)sulfonyl)benzene | C9H12O2S | CID 199476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nmppdb.com.ng [nmppdb.com.ng]

- 4. Phenyl sulfone, 97% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. usptechnologies.com [usptechnologies.com]

- 6. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 7. keyorganics.net [keyorganics.net]

Crystal structure of aryl isopropyl sulfones

An In-Depth Technical Guide to the Crystal Structure of Aryl Isopropyl Sulfones

Abstract

The aryl sulfone motif is a cornerstone in medicinal chemistry and materials science, valued for its metabolic stability and unique stereoelectronic properties.[1][2] The introduction of an isopropyl group adjacent to the sulfonyl moiety introduces significant steric and conformational considerations that profoundly influence the solid-state architecture of these molecules. Understanding the crystal structure of aryl isopropyl sulfones is therefore paramount for rational drug design and the engineering of advanced materials with tailored physicochemical properties. This guide provides a comprehensive analysis of the synthesis, crystallization, and structural elucidation of aryl isopropyl sulfones, with a focus on conformational behavior and the landscape of non-covalent interactions that govern their supramolecular assembly. We will delve into the causality behind experimental choices, present detailed protocols for structural analysis, and explore the implications of these findings for drug development professionals.

Introduction: The Significance of the Sulfonyl Moiety and Steric Influence

Sulfones are organosulfur compounds featuring a hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms.[1] This functional group is not merely a passive linker; its strong electron-withdrawing nature and tetrahedral geometry make it a potent hydrogen bond acceptor and a rigid structural element. Aryl sulfones are prevalent in a wide array of biologically active molecules and high-performance polymers due to their chemical robustness and ability to engage in specific intermolecular interactions.[1][3]

The focus of this guide, the aryl isopropyl sulfone framework, presents a fascinating case study in steric hindrance. The bulky isopropyl group, directly attached to the sulfonyl sulfur, imposes significant conformational constraints on the adjacent aryl ring. This steric clash is the primary determinant of the molecule's preferred three-dimensional shape in the solid state, influencing everything from crystal packing to receptor binding affinity. A thorough understanding of this structure is critical, as even subtle changes in conformation can dramatically alter a compound's solubility, stability, and bioavailability.

Synthesis and High-Purity Crystallization

The generation of reliable crystallographic data begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthetic Pathways: Achieving the C-S Bond

Multiple strategies exist for the synthesis of aryl isopropyl sulfones. The choice of method is often dictated by the availability of starting materials and the tolerance of other functional groups on the aryl ring. A common and reliable approach is the oxidation of the corresponding aryl isopropyl sulfide.

Expert Insight: The oxidation pathway is often preferred due to its high yields and relatively clean reaction profile. Using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent such as dichloromethane (DCM) at controlled temperatures (0 °C to room temperature) provides excellent conversion from the sulfide to the sulfone, bypassing the intermediate sulfoxide. The stoichiometry of the oxidant is critical; at least two equivalents are required for complete oxidation.

Other viable synthetic routes include the Friedel-Crafts sulfonylation of an aromatic ring with isopropylsulfonyl chloride or the coupling of an aryl boronic acid with an isopropylsulfinate salt, often mediated by a copper or palladium catalyst.[4]

Figure 1: General workflow for the synthesis and crystallization of aryl isopropyl sulfones.

Protocol: Growing Single Crystals for X-ray Diffraction

The growth of a single crystal is an exercise in controlling supersaturation. The goal is to allow molecules to slowly and methodically arrange themselves into a perfectly ordered lattice.

Step-by-Step Crystallization Protocol:

-

Solvent Selection: Dissolve the purified aryl isopropyl sulfone (10-20 mg) in a minimum amount of a "good" solvent in which it is readily soluble (e.g., ethyl acetate, acetone, or dichloromethane).

-

Inducing Supersaturation: Slowly introduce a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble (e.g., hexanes, pentane, or ethanol) until the solution becomes faintly turbid. This indicates the solution is nearing saturation.

-

Clarification: Add a drop or two of the "good" solvent to redissolve the precipitate, rendering the solution clear again.

-

Crystal Growth: Cover the vial with a cap, pierced with a few small holes from a needle. This allows for the slow evaporation of the more volatile solvent. Place the vial in a vibration-free environment at a constant temperature.

-

Harvesting: Over several days to weeks, crystals should form. Once they have reached a suitable size (approx. 0.1-0.3 mm in each dimension), carefully harvest them using a nylon loop.

Trustworthiness: This slow evaporation method is a self-validating system. The formation of well-defined, facetted crystals is a strong indicator of high purity and a well-ordered internal structure, which is a prerequisite for successful diffraction analysis.

Structural Elucidation by Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Figure 2: Standard workflow for Single-Crystal X-ray Diffraction (SC-XRD) analysis.

The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map of the unit cell, from which the atomic positions can be determined and refined. Data is typically collected at low temperatures (~100 K) to minimize thermal vibrations and improve data quality. The final output is a Crystallographic Information File (CIF), which contains all the atomic coordinates and geometric parameters of the structure.[5]

Decoding the Crystal Structure: Conformation and Packing

The crystal structure reveals a wealth of information, from the geometry of a single molecule to the complex network of interactions that form the bulk material.

Molecular Conformation: The Impact of Steric Strain

In the absence of overwhelming intermolecular forces, the conformation of an aryl isopropyl sulfone in the solid state is dominated by intramolecular steric repulsion. The most significant interaction occurs between the bulky isopropyl group and the substituents at the ortho positions of the aryl ring.

A key study on Isopropyl 2,4,6-triisopropylphenyl sulfone revealed that significant steric pressure causes a notable distortion of the aromatic ring itself, with atoms deviating significantly from the least-squares plane.[6] This is a mechanism to alleviate the strain imposed by the bulky substituents. The sulfur atom and the adjacent isopropyl groups are often bent out of the aromatic ring plane to accommodate the steric bulk.[6]

Table 1: Representative Crystallographic Data for a Hypothetical Aryl Isopropyl Sulfone

| Parameter | Value | Significance |

| Chemical Formula | C₁₀H₁₃ClO₂S | Defines the atomic composition. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| a, b, c (Å) | 8.54, 12.11, 10.98 | The dimensions of the unit cell. |

| β (°) | 105.2 | The angle of the monoclinic unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| R-factor (R1) | 0.045 | A measure of the agreement between the crystallographic model and the data. |

Table 2: Key Torsion Angles Illustrating Conformation

| Torsion Angle | Typical Value (°) | Description |

| C(ortho)-C(ipso)-S-O | ~40-60° | Defines the orientation of the sulfonyl oxygens relative to the aryl plane. |

| C(ipso)-S-C(iso)-H | ~180° (anti) | The C-H bond of the isopropyl group is typically anti-periplanar to the aryl ring. |

These torsion angles reveal that the molecule adopts a staggered conformation to minimize steric clashes, positioning the bulky methyl groups of the isopropyl moiety away from the aryl ring.

Supramolecular Assembly: The Role of Non-Covalent Interactions

While intramolecular forces dictate conformation, intermolecular forces govern how the molecules pack together in the crystal lattice. The highly polarized S=O bonds of the sulfonyl group are excellent hydrogen bond acceptors.

Expert Insight: In the absence of strong hydrogen bond donors (like N-H or O-H), the crystal packing of aryl isopropyl sulfones is typically dominated by a network of weak C-H···O hydrogen bonds. Aromatic C-H groups and the C-H groups of the isopropyl moiety act as donors to the sulfonyl oxygens of neighboring molecules. These interactions, though individually weak, are numerous and collectively provide significant lattice energy.

Figure 3: Common non-covalent interactions in the crystal packing of aryl isopropyl sulfones.

Depending on the nature of the aryl group, π-π stacking interactions between aromatic rings can also contribute to the overall crystal packing, often leading to layered or herringbone motifs.

Implications for Drug Development: Polymorphism and Crystal Engineering

The ability of a compound to crystallize in multiple different forms, known as polymorphism, is a critical concern in the pharmaceutical industry.[7][8] Different polymorphs of the same active pharmaceutical ingredient (API) can have different stabilities, dissolution rates, and manufacturing properties.

The conformational flexibility around the C(aryl)-S bond, combined with the potential for different patterns of C-H···O hydrogen bonds, makes aryl isopropyl sulfones candidates for polymorphic behavior. A comprehensive polymorph screen is an essential step in preclinical development to identify the most stable crystalline form. This ensures batch-to-batch consistency and predictable performance of the final drug product.

Crystal engineering, the rational design of crystal structures, can be employed to control these properties. By introducing other functional groups capable of forming stronger, more directional interactions (e.g., co-crystallization with a carboxylic acid to form an O-H···O=S hydrogen bond), it is possible to generate new solid forms with improved properties.

Conclusion

The crystal structure of an aryl isopropyl sulfone is a delicate balance between intramolecular steric repulsion and a network of intermolecular non-covalent interactions. The bulky isopropyl group forces the molecule into a specific, often distorted, conformation, while weak C-H···O hydrogen bonds mediated by the polar sulfonyl group typically dominate the crystal packing. A detailed understanding of this structural landscape, obtained through high-resolution single-crystal X-ray diffraction, is indispensable for researchers in drug development. It provides the foundational knowledge required for structure-activity relationship studies, rational drug design, and the control of critical solid-state properties like polymorphism, ultimately leading to safer and more effective medicines.

References

-

Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of aryl sulfones under different reaction conditions. Retrieved January 22, 2026, from [Link]

-

He, L., et al. (2016). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules, 21(9), 1210. Available at: [Link]

-

Wikipedia. (n.d.). Sulfone. Retrieved January 22, 2026, from [Link]

-

Wang, Y., et al. (2026). Regio- and Stereoselective Synthesis of 1-/3-Sulfone Sugars Controlled by the Amount of SnCl4. Organic Letters. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Allyl sulfone synthesis by C-S coupling reactions. Retrieved January 22, 2026, from [Link]

-

Wikipedia. (n.d.). Sulfur. Retrieved January 22, 2026, from [Link]

-

Luu, T. G., et al. (2022). Visible-light-induced one-pot synthesis of sulfonic esters via multicomponent reaction of arylazo sulfones and alcohols. RSC Advances, 12(27), 17335-17344. Available at: [Link]

-

Sandrock, P. B., et al. (2004). Isopropyl 2,4,6-triisopropylphenyl sulfone: an aryl sulfone with unusual atom deviations from the aromatic least-squares plane. Acta Crystallographica Section E: Crystallographic Communications, 60(4), o544-o546. Available at: [Link]

-

Kaur, G., et al. (2021). Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides. CrystEngComm, 23(1), 122-130. Available at: [Link]

-

Fuglestad, B., et al. (2022). Impacts of Noncovalent Interactions Involving Sulfur Atoms on Protein Stability, Structure, Folding, and Bioactivity. Chemical Society Reviews, 51(22), 9329-9359. Available at: [Link]

-

Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 211-219. Available at: [Link]

-

Barber, H. J., et al. (2002). X-Ray Structures of Some Heterocyclic Sulfones. Molecules, 7(9), 679-689. Available at: [Link]

-

Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 211-219. Available at: [Link]

-

ResearchGate. (n.d.). Sulfone containing examples of bioactive ingredients and technically relevant compounds. Retrieved January 22, 2026, from [Link]

-

Dunitz, J. D., & Seiler, P. (1983). Electronic Structure of the Sulfonyl and Phosphonyl Groups: A Computational and Crystallographic Study. Inorganic Chemistry, 22(5), 800-802. Available at: [Link]

-

The Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. Retrieved January 22, 2026, from [Link]

- Google Patents. (2015). A process for the synthesis of aryl sulfones.

Sources

- 1. Sulfone - Wikipedia [en.wikipedia.org]

- 2. WO2015087352A1 - A process for the synthesis of aryl sulfones - Google Patents [patents.google.com]

- 3. Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

- 5. biokeanos.com [biokeanos.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenyl isopropyl sulfone reaction mechanisms

An In-Depth Technical Guide to the Reaction Mechanisms of Phenyl Isopropyl Sulfone

Abstract

This compound and its derivatives are pivotal intermediates in modern organic synthesis, primarily due to the versatile reactivity imparted by the sulfonyl group. This powerful electron-withdrawing moiety not only acidifies the adjacent α-protons, enabling a rich chemistry of carbanion intermediates, but also serves as a versatile activating group and a latent leaving group. This guide provides an in-depth exploration of the core reaction mechanisms associated with this compound, designed for researchers, chemists, and drug development professionals. We will dissect the fundamental principles governing its synthesis, delve into its role in cornerstone olefination reactions, and examine pathways for its ultimate removal or transformation, thereby offering a comprehensive mechanistic understanding to empower its strategic application in complex molecule synthesis.

Introduction: The Sulfonyl Group as a Linchpin of Reactivity

The sulfonyl group (R-SO₂-R') is a hexavalent, hypervalent sulfur functionality characterized by its strong electron-withdrawing nature. In this compound, this group is attached to both an aromatic ring and a secondary alkyl chain, creating a molecule with distinct reactive sites. The sulfone's influence is twofold:

-

Inductive and Resonance Effects: It deactivates the phenyl ring towards electrophilic aromatic substitution while strongly acidifying the methine proton on the isopropyl group.

-

Leaving Group Potential: The entire sulfonyl moiety can be displaced or eliminated under specific reductive or rearrangement conditions, making it a valuable "traceless" activator in multi-step syntheses.

Understanding these electronic underpinnings is crucial for predicting and controlling the outcomes of its reactions.

Synthesis of this compound: Core Mechanisms

The construction of the this compound framework is typically achieved through two primary mechanistic pathways: oxidation of a pre-formed sulfide or a Friedel-Crafts type sulfonylation.

Oxidation of Phenyl Isopropyl Sulfide

The oxidation of sulfides represents one of the most direct and common methods for synthesizing sulfones.[1] The reaction proceeds in a stepwise manner, with the corresponding sulfoxide as a key intermediate.

Mechanism: The sulfide's sulfur atom acts as a nucleophile, attacking the electrophilic oxygen of an oxidant (e.g., hydrogen peroxide, m-CPBA). This forms the sulfoxide. A second, more forceful oxidation step is then required to convert the sulfoxide to the sulfone, as the electron density on the sulfur is significantly reduced after the first oxidation.

Causality in Reagent Selection: The choice of oxidant and reaction conditions is critical for controlling the outcome.

-

For selective oxidation to sulfoxide: Milder conditions and stoichiometric control of the oxidant are necessary.

-

For complete oxidation to sulfone: Stronger oxidants or catalysts are often employed. For instance, hydrogen peroxide in the presence of a niobium carbide catalyst efficiently affords sulfones, while a tantalum carbide catalyst under similar conditions favors the sulfoxide.[2] Urea-hydrogen peroxide (UHP) is an effective, safe, and environmentally benign option that often drives the reaction to the sulfone without isolating the sulfoxide intermediate.[2]

Table 1: Common Reagents for Sulfide to Sulfone Oxidation

| Oxidant/Catalyst System | Typical Conditions | Key Advantages | Reference |

| Hydrogen Peroxide (H₂O₂) / Niobium Carbide | Catalytic, H₂O₂ (excess) | High yield, catalyst is reusable | [2] |

| Urea-Hydrogen Peroxide (UHP) / Phthalic Anhydride | Ethyl Acetate | Metal-free, environmentally benign | [2] |

| m-Chloroperbenzoic Acid (m-CPBA) | Dichloromethane, 0°C to RT | Readily available, effective | [3] |

| Potassium Permanganate (KMnO₄) | Heterogeneous or solvent-free | Powerful, inexpensive | [2] |

Friedel-Crafts Sulfonylation

This mechanism involves the electrophilic aromatic substitution of a benzene ring with a sulfonylating agent, typically derived from isopropylsulfonic acid or its corresponding sulfonyl chloride.[4]

Mechanism:

-

Generation of the Electrophile: A strong Lewis acid (e.g., AlCl₃, FeCl₃) or Brønsted acid activates the sulfonylating agent (e.g., isopropylsulfonyl chloride) to generate a highly reactive sulfonyl cation (or a polarized complex).[4][5]

-

Nucleophilic Attack: The π-system of the benzene ring attacks the electrophilic sulfur atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6]

-

Rearomatization: A weak base (e.g., Cl⁻) removes a proton from the carbon bearing the new sulfonyl group, restoring the aromaticity of the ring and yielding this compound.

// Invisible edges for ordering "Electrophile" -> "Benzene" [style=invis]; "SigmaComplex" -> "Product" [style=invis]; }

Caption: Friedel-Crafts sulfonylation workflow.

Core Reactivity: The α-Sulfonyl Carbanion

The most significant aspect of this compound's reactivity is the acidity of the α-methine proton. The powerful electron-withdrawing sulfonyl group stabilizes the conjugate base, an α-sulfonyl carbanion, through induction and d-orbital participation.

Generation: Strong, non-nucleophilic bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are required to deprotonate the α-carbon quantitatively at low temperatures (typically -78 °C). This choice of base is critical to avoid competitive nucleophilic attack at the sulfur atom.

The resulting carbanion is a potent nucleophile, serving as the cornerstone for several vital carbon-carbon bond-forming reactions, most notably the Julia Olefination and its modern variants.

Caption: α-Sulfonyl carbanion formation.

Mechanistic Deep Dive: The Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful and widely used modification of the classical Julia olefination that provides a stereoselective route to alkenes.[7] It utilizes the reaction of an α-sulfonyl carbanion with an aldehyde or ketone. Phenyl sulfones are common precursors for this transformation.[8][9]

Mechanism:

-

Carbanion Formation: As described above, this compound is deprotonated with a strong base at low temperature.

-

Aldol-type Addition: The generated carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming a β-alkoxy sulfone intermediate.

-

Smiles Rearrangement & Elimination (Key Step): In the Julia-Kocienski variant, a heterocyclic sulfone (like a benzothiazolyl (BT) sulfone) is often used. The β-alkoxy sulfone intermediate undergoes an intramolecular rearrangement where the alkoxide attacks the heterocyclic ring, eventually leading to the formation of a five-membered ring intermediate. This intermediate then fragments, extruding sulfur dioxide and the heterocyclic anion, to directly form the alkene. This concerted or near-concerted elimination pathway is what drives the high stereoselectivity of the reaction. The trans (E)-alkene is typically the major product due to thermodynamic preference in the transition state.[9]

Experimental Protocol: A Representative Julia-Kocienski Olefination

Objective: To synthesize (E)-stilbene from benzaldehyde and benzyl phenyl sulfone.

Materials:

-

Benzyl phenyl sulfone (1.0 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv, 1.0 M solution in THF)

-

Benzaldehyde (1.2 equiv)

-

Argon or Nitrogen atmosphere

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum is placed under an inert atmosphere of argon.

-

Reagent Addition: Benzyl phenyl sulfone is dissolved in anhydrous THF and the solution is cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: KHMDS solution is added dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C. The solution is stirred for 30 minutes at -78 °C.

-

Carbonyl Addition: Benzaldehyde is added dropwise. The reaction mixture is stirred at -78 °C for 1-2 hours.

-

Warm-up & Quench: The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Workup & Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield (E)-stilbene.

Self-Validation: The stereochemical purity of the product can be readily assessed by ¹H NMR spectroscopy by examining the coupling constants of the vinylic protons. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Removal of the Sulfonyl Group: Reductive Desulfonylation

In many synthetic strategies, the sulfonyl group is used temporarily to facilitate a particular bond formation and must be removed in a subsequent step. This is achieved through reductive desulfonylation, which cleaves the C–S bond and replaces it with a C–H bond.[10]

Mechanism: The mechanism often involves a single-electron transfer (SET) from a reducing agent to the sulfone.

-

Electron Transfer: A reducing agent, such as sodium amalgam (Na/Hg) or samarium(II) iodide (SmI₂), transfers an electron to the sulfone, forming a radical anion.

-

C–S Bond Cleavage: This radical anion is unstable and fragments, cleaving one of the C–S bonds to generate a carbon-centered radical and a sulfinate anion (R-SO₂⁻).

-

Hydrogen Atom Abstraction: The carbon radical then abstracts a hydrogen atom from the solvent or another hydrogen source to give the final alkane product.

The choice of reducing agent is critical and depends on the functional groups present in the molecule. SmI₂ is a popular choice due to its mildness and tolerance of many functional groups.[10]

Caption: General pathway for reductive desulfonylation.

Conclusion

This compound is far more than a simple organosulfur compound; it is a strategic tool for molecular construction. Its reaction mechanisms, centered on the generation of a stable α-sulfonyl carbanion, open doors to powerful transformations like the Julia-Kocienski olefination. Furthermore, the ability to remove the sulfonyl group cleanly via reductive desulfonylation endows it with the characteristics of an ideal synthetic auxiliary. For the medicinal or materials chemist, a thorough grasp of these mechanisms—from synthesis to application and removal—is essential for the rational design of complex molecular architectures and the efficient development of novel chemical entities.

References

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

-

Zheng, S., et al. (2024). Regio- and Stereoselective Synthesis of 1-/3-Sulfone Sugars Controlled by the Amount of SnCl₄. ACS Publications. Retrieved from [Link]

-

Paquette, L. A., & Carr, R. V. C. (1986). Phenyl Vinyl Sulfone and Sulfoxide. Organic Syntheses, 64, 157. Retrieved from [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Metal- and photocatalytic approaches for C–S bond functionalization of sulfones. RSC Publishing. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfone. Retrieved from [Link]

-

Choukroun, G., et al. (2022). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. Journal of the American Chemical Society. Retrieved from [Link]

-

Li, Y., et al. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Chemical Society, 144(6), 2736–2743. Retrieved from [Link]

- Julia, M., & Paris, J.-M. (1973). Syntheses a l'aide de sulfones v.- methode de synthese generale de doubles liaisons. Tetrahedron Letters, 14(49), 4833-4836.

- Nájera, C., & Yus, M. (2003). Desulfonylation Reactions: Recent Developments. In The Chemistry of Sulfones and Sulfoxides. John Wiley & Sons, Ltd.

-

Muneer CP. (2020, October 22). Mechanism of Sulphonation and Friedel-Craft reactions [Video]. YouTube. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Recent Progress on Rearrangements of Sulfones. Retrieved from [Link]

- Google Patents. (n.d.). CN102126995A - Improved preparation process of phenyl vinyl sulfone.

-

Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link]

- Google Patents. (n.d.). US7119232B2 - Nucleophilic substitution reactions of difluorormethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes.

-

ResearchGate. (n.d.). Isopropyl 2,4,6-triisopropylphenyl sulfone: an aryl sulfone with unusual atom deviations from the aromatic least-squares plane. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive desulfonylation. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

-

King, J. F. (1989). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. IUPAC. Retrieved from [Link]

-

Wikipedia. (n.d.). Julia olefination. Retrieved from [Link]

-

ResearchGate. (2019, March 14). Desulfonative Photoredox Alkylation of N-Heteroaryl Sulfones – An Acid-free Approach for Substituted Heteroarene Synthesis. Retrieved from [Link]

-

GOC. (2019, July 11). Julia Olefination: Phenyl sulfones to Trans (E)- alkenes [Video]. YouTube. Retrieved from [Link]

-

ACS Publications. (n.d.). Mechanism of Friedel-Crafts acylation and sulfonylation reactions. Retrieved from [Link]

-

Chizaki, T., et al. (2025). Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. ChemRxiv. Retrieved from [Link]

-

Organic Reaction Mechanism. (n.d.). Sulfonation: Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Sulfone synthesis by oxidation [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Sulfone - Wikipedia [en.wikipedia.org]

- 5. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 8. Julia olefination - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Reductive desulfonylation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical Properties of Phenyl Isopropyl Sulfone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Phenyl Isopropyl Sulfone in Modern Chemistry

This compound, identified by its CAS Number 4238-09-9, is an aromatic sulfone that is gaining recognition as a versatile intermediate in the fields of pharmaceutical and agrochemical synthesis.[1] The sulfone functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its metabolic stability and ability to engage in hydrogen bonding.[1] Understanding the fundamental physical properties of building blocks like this compound is paramount for researchers and drug development professionals. These properties govern critical aspects of process development, from reaction kinetics and solvent selection to purification strategies and formulation.

This guide provides a comprehensive overview of the core physical characteristics of this compound. In light of the limited availability of experimentally determined data in peer-reviewed literature and standard chemical databases, this document synthesizes high-quality computed data with established principles of physical organic chemistry. It also provides standardized protocols for the experimental determination of these properties, offering a self-validating framework for researchers.

Section 1: Core Molecular and Physical Properties

The foundational physical and molecular properties of a compound dictate its behavior in both chemical and biological systems. For this compound, a combination of its aromatic ring, the polar sulfonyl group, and the nonpolar isopropyl moiety creates a unique physicochemical profile.

Molecular Identity and Structure

-

IUPAC Name : propan-2-ylsulfonylbenzene[2]

-

Synonyms : ((1-Methylethyl)sulfonyl)benzene, Isopropyl phenyl sulfone[2]

-

CAS Number : 4238-09-9[2]

The structure, comprising a central tetrahedral sulfur atom double-bonded to two oxygen atoms and single-bonded to a phenyl group and an isopropyl group, is key to its properties. The sulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor, while the phenyl and isopropyl groups contribute to the molecule's steric bulk and lipophilicity.

Tabulated Physical Properties

Direct experimental values for many physical properties of this compound are not widely reported. The following table summarizes key computed properties from the authoritative PubChem database, which provides reliable estimations based on computational models. These values are invaluable for initial experimental design and predictive modeling.

| Property | Value | Source |

| Molecular Weight | 184.26 g/mol | PubChem[2] |

| XLogP3 (Lipophilicity) | 1.3 | PubChem[2] |

| Topological Polar Surface Area (TPSA) | 42.5 Ų | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

| Exact Mass | 184.05580079 Da | PubChem[2] |

-

Expert Insight: The XLogP3 value of 1.3 suggests that this compound has moderate lipophilicity, indicating it will likely have solubility in a range of organic solvents but limited solubility in water. The Topological Polar Surface Area (TPSA) of 42.5 Ų is below the 140 Ų threshold often associated with good oral bioavailability in drug candidates, making it an interesting scaffold for pharmaceutical development. The two hydrogen bond acceptors (the sulfonyl oxygens) provide sites for interaction with biological targets.

Section 2: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons (C₆H₅-) : A multiplet is expected in the range of δ 7.5-8.0 ppm. The protons ortho to the electron-withdrawing sulfonyl group will be shifted furthest downfield.

-

Isopropyl Methine Proton (-CH(CH₃)₂) : A septet is expected due to coupling with the six equivalent methyl protons. This peak will likely appear in the δ 3.0-3.5 ppm range, shifted downfield by the adjacent sulfonyl group.

-

Isopropyl Methyl Protons (-CH(CH₃)₂) : A doublet is expected due to coupling with the single methine proton. This signal will appear further upfield, likely in the δ 1.2-1.4 ppm range.

-

-

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons : Four signals are expected for the phenyl ring. The carbon directly attached to the sulfonyl group (ipso-carbon) will be downfield, likely around δ 140-145 ppm. The ortho, meta, and para carbons will appear in the typical aromatic region of δ 125-135 ppm.

-

Isopropyl Methine Carbon (-CH(CH₃)₂) : This carbon will be significantly shifted downfield due to the attached sulfonyl group, expected in the range of δ 50-60 ppm.

-

Isopropyl Methyl Carbons (-CH(CH₃)₂) : These two equivalent carbons will appear at a much higher field, likely in the δ 15-20 ppm range.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic absorptions for this compound are associated with the sulfonyl group.

-

S=O Asymmetric Stretch : A strong absorption band is expected in the region of 1300-1350 cm⁻¹ .

-

S=O Symmetric Stretch : A strong absorption band is expected in the region of 1120-1160 cm⁻¹ .

-

Aromatic C=C Stretches : Medium to weak absorptions will appear in the 1450-1600 cm⁻¹ region.

-

C-H Stretches : Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group will appear just below 3000 cm⁻¹.

Section 3: Experimental Protocols for Physical Property Determination

To ensure scientific integrity and provide a pathway for researchers to validate the properties of this compound, this section details standardized experimental workflows. These protocols are designed to be self-validating systems.

Determination of Melting Point

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1.0°C).

Methodology: Capillary Melting Point Determination

-

Sample Preparation : Ensure the this compound sample is completely dry and finely powdered. A coarse sample will not pack well and will lead to an inaccurate melting point.

-

Capillary Loading : Tap the open end of a capillary tube into the powdered sample to collect a small amount of material (2-3 mm in height).

-

Packing : Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly at the bottom.

-

Measurement :

-

Place the capillary tube in the heating block of a melting point apparatus.

-

Heat rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the start of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point.

-

-

Validation : A sharp, reproducible melting point is indicative of a pure compound.

Logical Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Determination of Solubility

Solubility data is crucial for selecting appropriate solvents for reactions, purifications (like recrystallization), and formulations. The principle of "like dissolves like" is a guiding tenet.

Methodology: Qualitative Solubility Testing

-

Setup : In a series of small, labeled test tubes, add approximately 20-30 mg of this compound.

-

Solvent Addition : To each test tube, add 1 mL of a different solvent. A recommended panel of solvents includes:

-

Water (polar, protic)

-

Methanol (polar, protic)

-

Dichloromethane (polar, aprotic)

-

Acetone (polar, aprotic)

-

Toluene (nonpolar, aromatic)

-

Hexane (nonpolar, aliphatic)

-

-

Observation :

-

Agitate each tube vigorously for 60 seconds at room temperature.

-

Observe if the solid completely dissolves. If it does, the compound is "soluble."

-

If the solid does not dissolve, gently heat the mixture in a warm water bath and observe again. Note if solubility is temperature-dependent.

-

If the solid remains undissolved, it is "insoluble" in that solvent under the tested conditions.

-

-

Rationale : This systematic approach maps the compound's solubility across a polarity spectrum. This compound is expected to be soluble in moderately polar to nonpolar organic solvents like dichloromethane, acetone, and toluene, and largely insoluble in water and hexane.

Solubility Testing Logic

Caption: Decision tree for qualitative solubility determination of a compound.

Section 4: Conclusion and Future Work

This compound is a molecule of significant interest for synthetic and medicinal chemistry. While a complete, experimentally verified dataset of its physical properties is not yet prevalent in the public domain, this guide provides a robust framework based on high-quality computed data and established analytical principles. The provided protocols offer a clear path for researchers to determine these properties in their own laboratories, contributing to the collective knowledge base. As the use of this compound expands, it is anticipated that more experimental data will become available, allowing for a direct comparison with the predictive values outlined herein.

References

-

MySkinRecipes. This compound. [Link]

-

PubChem. ((1-Methylethyl)sulfonyl)benzene | C9H12O2S | CID 199476. National Center for Biotechnology Information. [Link]

Sources

The Solubility Profile of Phenyl Isopropyl Sulfone in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Significance of Phenyl Isopropyl Sulfone and Its Solubility

This compound serves as a crucial building block in the development of sulfone-containing compounds with biological activity.[1] Its molecular structure, featuring a polar sulfonyl group flanked by a phenyl and an isopropyl group, imparts a unique combination of stability and reactivity, making it a versatile intermediate in organic synthesis.[1]

The solubility of this compound in various organic solvents is a critical parameter that influences several aspects of its application:

-

Reaction Kinetics: The rate and efficiency of chemical reactions involving this compound are often dependent on its concentration in the reaction medium.

-

Purification: Crystallization, a common method for purifying solid organic compounds, relies on differences in solubility in various solvents at different temperatures.

-

Formulation: In the development of pharmaceutical and agrochemical products, achieving the desired concentration of the active ingredient in a solvent system is essential for efficacy and stability.

-

Process Design: Understanding solubility is fundamental for designing and scaling up manufacturing processes, including solvent selection, equipment sizing, and waste stream management.

This guide will equip researchers and drug development professionals with the foundational knowledge and practical methodologies to effectively assess and utilize the solubility characteristics of this compound.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its physicochemical properties. Key parameters for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₂S | [2] |

| Molecular Weight | 184.26 g/mol | [2] |

| XLogP3 | 1.3 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Topological Polar Surface Area | 42.5 Ų |

The sulfonyl group (-SO₂-) is a key feature of the molecule, characterized by its high polarity due to the electronegative oxygen atoms. This group can participate in strong dipole-dipole interactions and act as a hydrogen bond acceptor.[3] The presence of the non-polar phenyl and isopropyl groups contributes to the molecule's lipophilicity. The interplay between the polar sulfonyl group and the non-polar hydrocarbon moieties dictates the solubility of this compound in different organic solvents.

Experimental Determination of Solubility: A Validated Protocol

The isothermal saturation method, also known as the shake-flask method, is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[4] This protocol outlines the steps for determining the solubility of this compound, followed by quantification using High-Performance Liquid Chromatography (HPLC).

The Isothermal Saturation Method

This method involves equilibrating an excess of the solid solute with the solvent at a constant temperature until the solution is saturated.[5]

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.[4]

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the solid particles to settle. To separate the saturated solution from the excess solid, filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE for organic solvents).[6] This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

-

Sample Preparation for Analysis: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (often the mobile phase used for HPLC analysis) to bring the concentration within the calibration range of the analytical method.[6]

Experimental Workflow for Solubility Determination

Caption: Isothermal saturation method workflow.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and accurate method for determining the concentration of a solute in a solution.

Step-by-Step Protocol:

-

Method Development: Develop a suitable reversed-phase HPLC method for the analysis of this compound. This typically involves selecting an appropriate column (e.g., C18), mobile phase (e.g., a mixture of acetonitrile and water), and detector wavelength (UV detection is common for aromatic compounds).[7]

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.[8]

-

Sample Analysis: Inject the diluted sample solutions obtained from the isothermal saturation experiment into the HPLC system.

-

Calculation: Determine the concentration of this compound in the diluted samples from the calibration curve. Calculate the original solubility in the organic solvent by taking into account the dilution factor.

Solubility Profile: A Case Study with Diphenyl Sulfone

While specific quantitative data for this compound is sparse, extensive data exists for its close structural analog, diphenyl sulfone.[9][10] The solubility of diphenyl sulfone in a range of organic solvents at 25.0 °C is presented below as a case study to illustrate the expected solubility behavior of aromatic sulfones.

| Solvent | Solvent Type | Molar Solubility (mol/L) |

| n-Hexane | Non-polar | 0.0017 |

| n-Heptane | Non-polar | 0.0018 |

| Cyclohexane | Non-polar | 0.0049 |

| Carbon Tetrachloride | Non-polar | 0.0469 |

| Toluene | Non-polar (Aromatic) | 0.224 |

| Benzene | Non-polar (Aromatic) | 0.269 |

| Diethyl Ether | Polar Aprotic | 0.234 |

| 1,4-Dioxane | Polar Aprotic | 0.991 |

| Acetone | Polar Aprotic | 1.549 |

| Ethyl Acetate | Polar Aprotic | 0.589 |

| Acetonitrile | Polar Aprotic | 0.481 |

| Methanol | Polar Protic | 0.107 |

| Ethanol | Polar Protic | 0.138 |

| 1-Propanol | Polar Protic | 0.135 |

| 2-Propanol | Polar Protic | 0.102 |

| 1-Butanol | Polar Protic | 0.138 |

Data adapted from Acree Jr., W. E., & Abraham, M. H. (2001). Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Comparison of observed vs. predicted values based upon Mobile Order theory. The Canadian journal of chemistry, 79(9), 1366-1371.[9]

Discussion and Interpretation of Solubility Trends

The solubility of a solute is governed by the principle of "like dissolves like".[11] This means that solutes tend to dissolve in solvents with similar polarity. The sulfonyl group in this compound is highly polar, while the phenyl and isopropyl groups are non-polar.

Influence of Solvent Polarity

-

Non-polar Solvents: Aromatic sulfones, like diphenyl sulfone, exhibit low solubility in non-polar aliphatic solvents such as n-hexane and cyclohexane. The energy required to break the strong dipole-dipole interactions between the sulfone molecules is not compensated by the weak van der Waals forces with the non-polar solvent molecules.

-